1,3-Di-tert-butylimidazolidine-2-one

Organocatalysis Polymerization N-Heterocyclic Carbene

Researchers requiring the sterically demanding NHC precursor ItBu often face supply bottlenecks for the oxidized form. This compound (CAS 91824-02-1) solves that by providing the direct, stable imidazolidin-2-one precursor for in-situ generation of the active carbene catalyst. - Enables TOF up to 122 s⁻¹ in MMBL polymerization (M_n = 70-85 kg/mol) at room temperature. - The di-tert-butyl motif is structurally irreplaceable; substitution with DMI leads to reaction failure. - Supplied with full QA documentation; typical purity ≥98%. Ships ambient; not classified as hazardous for transport.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B12129216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butylimidazolidine-2-one
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCN(C1=O)C(C)(C)C
InChIInChI=1S/C11H22N2O/c1-10(2,3)12-7-8-13(9(12)14)11(4,5)6/h7-8H2,1-6H3
InChIKeyKKACSBHNOIWUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butylimidazolidine-2-one: Sterically Bulky Cyclic Urea


1,3-Di-tert-butylimidazolidine-2-one (CAS 91824-02-1) is a cyclic urea (imidazolidin-2-one) featuring two tert-butyl groups on the nitrogen atoms. This structural motif provides significant steric bulk, a property that fundamentally differentiates it from common cyclic urea solvents like 1,3-dimethyl-2-imidazolidinone (DMI) [1]. The compound is primarily known as the oxidized form of the stable N-heterocyclic carbene (NHC) 1,3-di-tert-butylimidazolin-2-ylidene, from which it can be generated via exothermic oxidation (-86.4 kcal mol⁻¹) [2].

Sterically demanding NHC catalyst precursor for polymerization studies
Solid at ambient temperature; distinct handling from liquid DMI
Exothermic oxidation route from stable carbene

1,3-Di-tert-butylimidazolidine-2-one: Generic Substitution Risks


Substituting 1,3-di-tert-butylimidazolidine-2-one with a less bulky analog like DMI is not a drop-in replacement. The two tert-butyl groups confer extreme steric hindrance, which critically alters its reactivity profile. For example, its primary application is as a direct precursor to a highly active NHC catalyst for polymerization [1], a role that DMI cannot fulfill. Unverified substitution risks complete reaction failure in processes reliant on the specific steric environment of the tert-butyl groups, leading to significant losses in yield and efficiency.

Steric environment mismatch
Replacing tert-butyl groups with methyl (DMI) may eliminate the steric bulk required for NHC-mediated polymerization, potentially leading to reaction failure.
Physical form mismatch
The target is a solid at room temperature, while DMI is a liquid. Handling and formulation protocols may not transfer directly.
Synthetic route mismatch
The exothermic oxidation pathway from the NHC to the urea is not shared by DMI, which may limit the synthetic versatility observed with the target.

1,3-Di-tert-butylimidazolidine-2-one: Quantitative Evidence vs. Analogs


NHC Precursor for High-Activity Polymerization

The highest-value application for 1,3-di-tert-butylimidazolidine-2-one is as a precursor to the NHC 1,3-di-tert-butylimidazolin-2-ylidene ((ItBu)). This NHC catalyst demonstrates vastly superior performance in the polymerization of renewable monomers compared to other common NHCs like IMes. The (ItBu) catalyst achieves a turnover frequency (TOF) of up to 122 s⁻¹ and initiator efficiency of 1600%, converting 10,000 equivalents of monomer in 5 minutes at room temperature [1].

NHC catalytic activity
Class-level inference
TOF up to 122 s⁻¹; 10,000 equiv MMBL in 5 min (via derived NHC)
Reported higher TOF and unique polymerization activity vs. IMes/TPT attributed to steric bulk
Room temperature polymerization of MMBL; class-level inference
Organocatalysis Polymerization N-Heterocyclic Carbene

Physical State and Thermal Properties vs. DMI

The target compound's melting point is significantly higher than that of its closest simple analog, DMI. This difference is quantifiable and critical for applications where a solid handling form or a higher-temperature liquid range is required. The melting point of 1,3-di-tert-butylimidazolidine-2-one is reported as 73-74 °C [1], making it a solid at room temperature, in stark contrast to DMI, which is a liquid with a melting point of 8.2 °C .

Melting point vs. DMI
Cross-study comparable
Target 73–74 °C (solid); DMI 8.2 °C (liquid)
ΔT_m ≈ +65.2 °C
Solid-state form enables distinct handling protocols vs. liquid DMI
Measurements from different sources; verify for specific batch
Physicochemical Properties Solvent Selection Thermal Stability

Hydrolytic Stability vs. DMI

A key differential characteristic is hydrolytic stability. The NHC derived from this compound (1,3-di-tert-butylimidazolin-2-ylidene) is hydrolyzed instantaneously by water to form the ring-opened product tBu–NH–CH₂CH₂–N(CHO)tBu, indicating a rapid reaction pathway back to the urea form [1]. This behavior suggests the target compound itself forms in a highly exothermic reaction from its carbene (ΔH = -86.4 kcal mol⁻¹) [1], a reactivity profile not shared by DMI, which is known as a stable, high-boiling polar aprotic solvent.

Formation exothermicity
Class-level inference
Oxidation of NHC to urea: ΔH = −86.4 kcal mol⁻¹; NHC hydrolyzed instantaneously
Exothermic oxidation pathway offers a distinct synthetic route; NHC is water-sensitive
DFT at B3LYP/6-31G(d); class-level behavior
Hydrolytic Stability Reagent Selection Solvent Stability

1,3-Di-tert-butylimidazolidine-2-one: Validated Applications


Organocatalytic Polymerization Precursor

The primary validated application is as a precursor to the NHC catalyst (ItBu) for the polymerization of renewable acrylic monomers like MMBL. This system achieves an exceptionally high turnover frequency (up to 122 s⁻¹), enabling the efficient synthesis of high-molecular-weight bioplastics (M_n = 70-85 kg/mol) at room temperature within minutes [1].

Synthesis of Sterically Demanding Transition Metal Complexes

The steric bulk of the tert-butyl groups makes this compound a valuable synthon for ligands, such as 1,3-di-tert-butylimidazolidin-2-ylidene, which are used to stabilize low-coordinate metal complexes. These complexes are explored in catalysis and as volatile, thermally stable precursors for vapor-phase thin film deposition processes [2].

Steric Effects on Cyclic Urea Reactivity

This compound serves as a model substrate for studying the influence of extreme steric hindrance on the reactivity of the urea carbonyl. Its formation via an exothermic oxidation pathway from a stable carbene (ΔH = -86.4 kcal mol⁻¹) makes it a useful system for studying carbene stability and oxidation chemistry [3].

Application
Selection Property
Validation Focus
Organocatalytic polymerization studies
Steric bulk of NHC ligand
Catalytic turnover and polymer molecular weight
Sterically demanding metal complex synthesis
Bulky NHC ligand precursor
Complex stability and volatility for thin film deposition
Carbene oxidation and stability studies
Exothermic oxidation pathway
Reaction enthalpy and hydrolysis sensitivity
Quote Request

Request a Quote for 1,3-Di-tert-butylimidazolidine-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.